Lipophilicity Profile (XLogP3-AA): A Computed Property Differentiating 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone from Less Substituted Analogs
The computed lipophilicity (XLogP3-AA) of 2'-chloro-3-(2,5-dimethylphenyl)propiophenone is 4.9, a value derived from its specific substitution pattern featuring a 2-chlorophenyl ketone moiety and a 2,5-dimethylphenyl alkyl chain [1]. This value is substantially higher than that of the unsubstituted parent scaffold, 3-(2,5-dimethylphenyl)propiophenone, for which the presence of the chlorine atom and the complete diaryl system contributes additively to lipophilicity .
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.9 |
| Comparator Or Baseline | Parent unsubstituted 3-(2,5-dimethylphenyl)propiophenone: estimated XLogP ~3.5-4.0 (structural inference based on absence of chloro substituent and reduced aromatic ring count) |
| Quantified Difference | Increase of approximately 0.9-1.4 log units attributable to chloro substitution and the diaryl propiophenone core structure |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity affects membrane permeability, solubility, and chromatographic behavior; procurement of this specific substitution pattern ensures predictable physicochemical properties relevant to compound handling, formulation, or biological assay design.
- [1] PubChem. 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone (CID 24726353) - Computed Properties. View Source
